2-(Morpholin-4-yl)-benzo[h]chromen-4-one, also known as NU7026, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-benzo_h_chromen-4-one. DNA-PK is a critical enzyme involved in the repair of double-strand DNA breaks, a type of DNA damage that can lead to cell death and cancer development ). By inhibiting DNA-PK, NU7026 has the potential to be a therapeutic agent for cancer treatment.
NU7026 is a potent inhibitor of DNA-dependent protein kinase, a critical enzyme involved in the non-homologous end-joining (NHEJ) pathway of DNA repair. This compound is characterized by its ability to enhance the sensitivity of cancer cells to radiation and certain chemotherapeutic agents by inhibiting the repair of DNA double-strand breaks. The molecular structure of NU7026 allows it to selectively target DNA-dependent protein kinase with an IC50 value of 0.23 μM, making it significantly more effective than many other inhibitors in this category .
Information regarding the safety hazards of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is scarce in scientific literature. As a general precaution, standard laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) [].
NU7026 primarily functions through competitive inhibition of DNA-dependent protein kinase activity, thereby disrupting its role in DNA repair mechanisms. When cells are exposed to ionizing radiation, NU7026 enhances the accumulation of DNA damage markers such as γH2AX, indicating increased levels of unrepaired DNA double-strand breaks . This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines, including gastric and ovarian cancers .
The biological activity of NU7026 has been extensively studied in vitro and in vivo. It has been shown to:
The synthesis of NU7026 involves multiple steps that typically include the formation of key intermediates followed by specific modifications to achieve the final compound. While detailed synthetic routes are proprietary, general methods include:
NU7026 has several applications in cancer research and treatment strategies:
NU7026 has been studied for its interactions with various cellular pathways and compounds:
Several compounds share structural or functional similarities with NU7026, particularly as inhibitors of DNA-dependent protein kinase or related pathways. Below is a comparison highlighting their unique features:
Compound | Mechanism | IC50 Value | Unique Features |
---|---|---|---|
NU7026 | DNA-PK inhibitor | 0.23 μM | Selective for DNA-PK; enhances radiosensitivity |
LY294002 | PI3K inhibitor | 0.1 μM | Broad-spectrum PI3K inhibition; less selective |
KU-0063794 | mTOR inhibitor | 0.1 μM | Targets mTOR pathway; impacts growth factor signaling |
AG14361 | PARP inhibitor | 0.8 μM | Enhances sensitivity to DNA damage; works synergistically with NU7026 |
NU7107 | Modified derivative of NU7026 | >10 μM | Weaker at inhibiting DNA-PK; improved pharmacokinetics |
NU7026 stands out due to its high selectivity for DNA-dependent protein kinase and its significant role in enhancing the effectiveness of radiotherapy and chemotherapy.